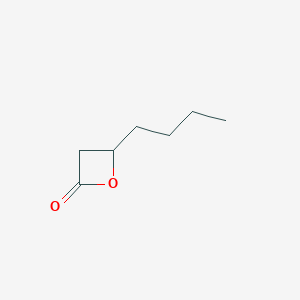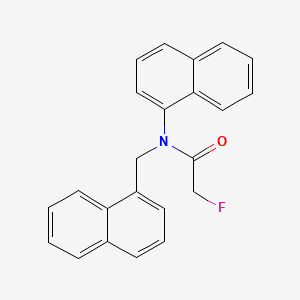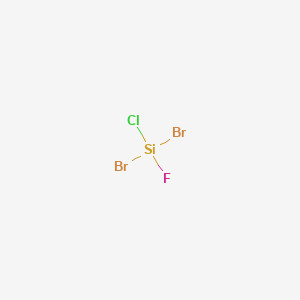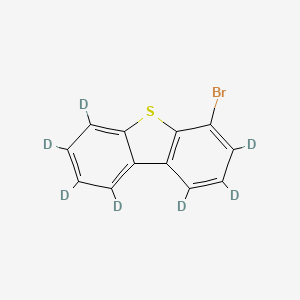
4-Bromodibenzothiophene-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromodibenzothiophene-D7 is a deuterated derivative of 4-Bromodibenzothiophene, characterized by the presence of bromine and thiophene functional groups. This compound, with the chemical formula C12H7BrS, is known for its applications in various chemical processes, particularly in the fields of pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromodibenzothiophene-D7 can be achieved through several methods. One effective method involves the copper(I)-catalyzed Ullmann C−N coupling reaction. This strategy allows the synthesis of new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various primary and secondary amines . Another method involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde using 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of inexpensive catalysts and environmentally friendly conditions makes these methods favorable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromodibenzothiophene-D7 undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides and sulfones.
Reduction: Reduction of the bromine atom to form dibenzothiophene.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as Oxone for oxidation reactions.
Reducing agents: Such as Raney nickel for reduction reactions.
Nucleophiles: Such as primary and secondary amines for substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Dibenzothiophene: From reduction reactions.
N-substituted dibenzothiophenes: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromodibenzothiophene-D7 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Bromodibenzothiophene-D7 involves its ability to react with other compounds and form specific chemical bonds necessary for various applications. In the context of organic electronics, it can act as a material for organic semiconductors, facilitating the transfer of electrons and enhancing the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Bromodibenzothiophene-D7 include:
Dibenzothiophene: Lacks the bromine atom.
4-Bromodibenzofuran: Contains an oxygen atom instead of sulfur.
2,8-Dibromodibenzothiophene: Contains two bromine atoms.
Uniqueness
This compound is unique due to its deuterated nature, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.
Eigenschaften
Molekularformel |
C12H7BrS |
|---|---|
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
4-bromo-1,2,3,6,7,8,9-heptadeuteriodibenzothiophene |
InChI |
InChI=1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |
InChI-Schlüssel |
GJXAVNQWIVUQOD-GSNKEKJESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(S2)C(=C(C(=C3[2H])[2H])[2H])Br)[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


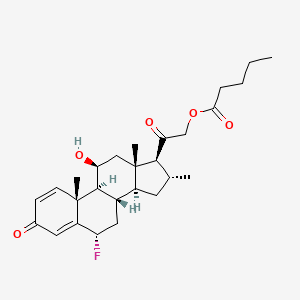
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
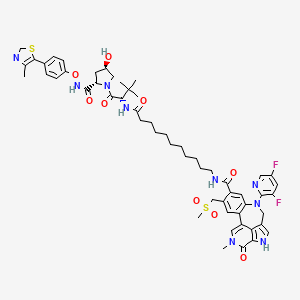
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
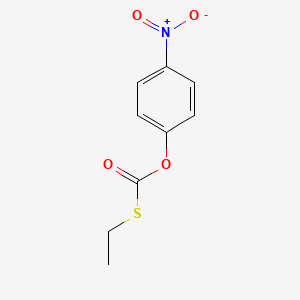
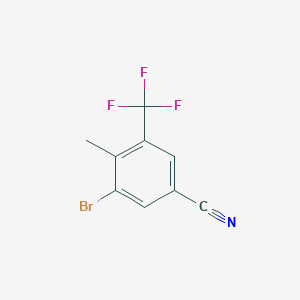


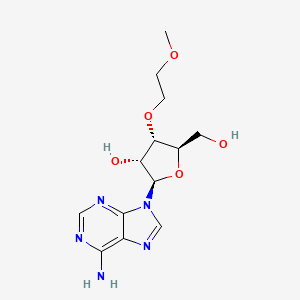

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)
